6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane
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Overview
Description
6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane is an organic compound with the molecular formula C13H14ClF3O It is characterized by the presence of a chloro group, a trifluoromethylphenyl group, and a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-trifluoromethylbenzene and 6-chlorohexanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids or bases.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may also include steps for waste management and environmental protection to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 6-chloro-1-hydroxy-1-(4-trifluoromethylphenyl)hexane.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the chloro group.
Scientific Research Applications
6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1-oxo-1-phenylhexane: Lacks the trifluoromethyl group, resulting in different chemical properties.
6-Chloro-1-oxo-1-(4-methylphenyl)hexane: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-chloro-1-[4-(trifluoromethyl)phenyl]hexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3O/c14-9-3-1-2-4-12(18)10-5-7-11(8-6-10)13(15,16)17/h5-8H,1-4,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLWZJOHNMZAKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642271 |
Source
|
Record name | 6-Chloro-1-[4-(trifluoromethyl)phenyl]hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890043-20-6 |
Source
|
Record name | 6-Chloro-1-[4-(trifluoromethyl)phenyl]hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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